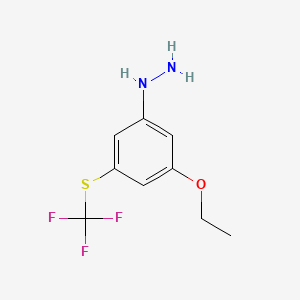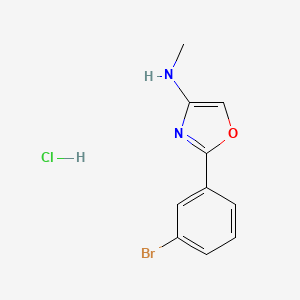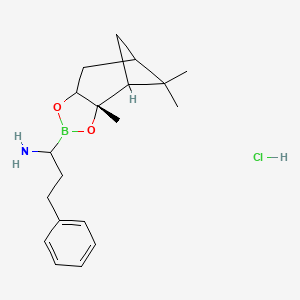
(R)-BorohomoPhe-(+)-Pinanediol-hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-BorohomoPhe-(+)-Pinanediol-hydrochloride is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is particularly notable for its applications in asymmetric synthesis and catalysis, making it a valuable tool in the development of pharmaceuticals and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-BorohomoPhe-(+)-Pinanediol-hydrochloride typically involves the reaction of ®-BorohomoPhe with (+)-Pinanediol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of ®-BorohomoPhe-(+)-Pinanediol-hydrochloride may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-BorohomoPhe-(+)-Pinanediol-hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in various substituted derivatives depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
®-BorohomoPhe-(+)-Pinanediol-hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Industry: It is used in the production of fine chemicals and specialty materials, where its unique chemical properties can be leveraged to achieve specific outcomes.
Mecanismo De Acción
The mechanism by which ®-BorohomoPhe-(+)-Pinanediol-hydrochloride exerts its effects is primarily through its role as a chiral ligand. It can coordinate with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound, leading to specific biochemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ®-BorohomoPhe-(+)-Pinanediol-hydrochloride include:
- (S)-BorohomoPhe-(+)-Pinanediol-hydrochloride
- ®-BorohomoPhe-(−)-Pinanediol-hydrochloride
- ®-BorohomoPhe-(+)-Pinanediol-bromide
Uniqueness
What sets ®-BorohomoPhe-(+)-Pinanediol-hydrochloride apart from these similar compounds is its specific chiral configuration and the resulting unique interactions with other molecules. This uniqueness makes it particularly valuable in asymmetric synthesis and catalysis, where the precise control of stereochemistry is crucial.
Propiedades
Fórmula molecular |
C19H29BClNO2 |
|---|---|
Peso molecular |
349.7 g/mol |
Nombre IUPAC |
3-phenyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H28BNO2.ClH/c1-18(2)14-11-15(18)19(3)16(12-14)22-20(23-19)17(21)10-9-13-7-5-4-6-8-13;/h4-8,14-17H,9-12,21H2,1-3H3;1H/t14?,15?,16?,17?,19-;/m0./s1 |
Clave InChI |
LDOJDRFKDPCKPS-WTBAEIBESA-N |
SMILES isomérico |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CCC4=CC=CC=C4)N.Cl |
SMILES canónico |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC4=CC=CC=C4)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


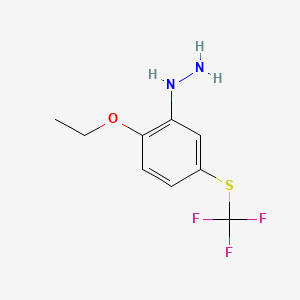
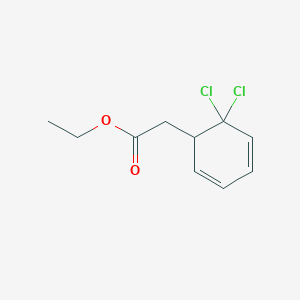

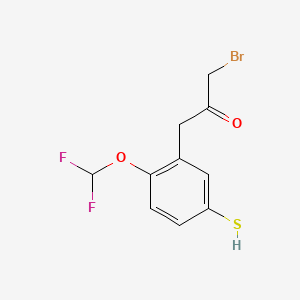
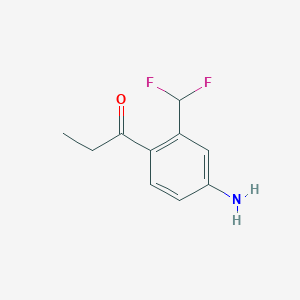
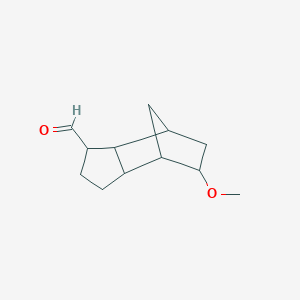
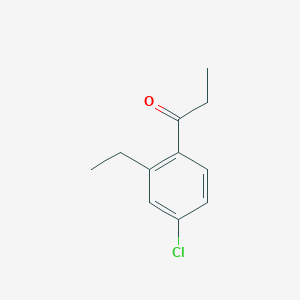

![Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane](/img/structure/B14064475.png)


![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)
